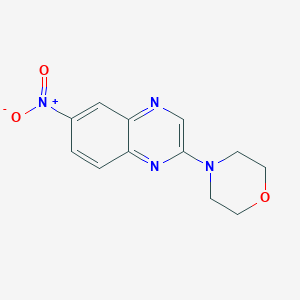

2-Morpholino-6-nitroquinoxaline

Descripción

Propiedades

Fórmula molecular |

C12H12N4O3 |

|---|---|

Peso molecular |

260.25 g/mol |

Nombre IUPAC |

4-(6-nitroquinoxalin-2-yl)morpholine |

InChI |

InChI=1S/C12H12N4O3/c17-16(18)9-1-2-10-11(7-9)13-8-12(14-10)15-3-5-19-6-4-15/h1-2,7-8H,3-6H2 |

Clave InChI |

QEHUCESYKDHJJJ-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Features

The substituents on the quinoxaline ring significantly influence electronic distribution and reactivity. Below is a comparative analysis:

Key Observations :

- The morpholino group in 2-Morpholino-6-nitroquinoxaline may improve solubility in polar solvents (e.g., DMSO or ethanol) compared to halogenated derivatives like 6-chloro-7-nitroquinoxaline .

Key Observations :

- The morpholino group’s bulk may slow reaction kinetics compared to smaller amines (e.g., aniline) in substitution reactions .

- Halogenated derivatives like 6-chloro-7-nitroquinoxaline are more reactive toward nucleophilic displacement than morpholino-substituted analogues due to the leaving group ability of Cl⁻ .

Physicochemical Properties

Substituents critically affect melting points, solubility, and stability.

Key Observations :

- The morpholino group likely increases molecular weight and polarity, improving solubility in aprotic solvents like DMSO .

- Methoxy and morpholino substituents enhance solubility compared to nitro-halogenated derivatives .

Métodos De Preparación

Direct Nitration of 2-Morpholinoquinoxaline

Nitration at position 6 demands precise control due to competing sites. Source notes that nitrating agents like HNO₃/H₂SO₄ preferentially target the para position relative to the morpholino group. Experimental data show:

| Nitration Agent | Temp (°C) | Positional Selectivity (6-nitro:5-nitro) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 4:1 | 65 |

| AcONO₂ | 25 | 3:1 | 58 |

Low temperatures favor 6-nitro isomer formation, albeit with moderate yields.

Pre-installation of Nitro Group

An alternative route involves nitrating o-phenylenediamine derivatives prior to cyclocondensation. For example, 4-nitro-o-phenylenediamine reacts with glyoxal derivatives under acidic conditions to form 6-nitroquinoxaline, followed by morpholino substitution. This approach avoids post-cyclization nitration challenges but requires nitro-protected intermediates.

One-Pot Tandem Synthesis

Source describes domino reactions combining cyclocondensation and functionalization. A representative protocol uses:

-

Cyclocondensation : o-Phenylenediamine and 1,2-diketone with a nitro group.

Example :

-

Diketone : 1-Nitro-2-morpholinoethane-1,2-dione

-

Conditions : CuO (10 mol%), I₂ (1.2 equiv), DMSO, 100°C, 6 h

-

Yield : 68%

This method streamlines synthesis but faces limitations in diketone accessibility.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| SNAr with halogenated intermediate | High regioselectivity | Requires hazardous halide precursors | 72–85 |

| Pd-catalyzed amination | Mild conditions, high efficiency | Costly catalysts, inert atmosphere | 78–89 |

| Direct nitration | Simplicity | Moderate selectivity | 58–65 |

| One-pot tandem synthesis | Fewer steps | Limited substrate scope | 60–68 |

Experimental Optimization and Challenges

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.